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Compound of Interest

Compound Name: 3-Aminopicolinaldehyde

Cat. No.: B017692 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for

3-Aminopicolinaldehyde (3-amino-pyridine-2-carbaldehyde), a pivotal heterocyclic building

block in medicinal chemistry and materials science.[1][2] As a reactive intermediate, rigorous

characterization is paramount for ensuring purity and confirming structural integrity prior to

downstream applications. This document synthesizes predictive data with established

spectroscopic principles to offer researchers and drug development professionals a definitive

guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

profiles of this compound. The methodologies and interpretations presented herein are

grounded in field-proven techniques, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

unambiguous information about the carbon-hydrogen framework. For 3-
Aminopicolinaldehyde, both ¹H and ¹³C NMR are essential for confirming the substitution

pattern on the pyridine ring and the presence of the key aldehyde and amine functionalities.

Causality in Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice for

its versatility. However, the presence of both an amino group (basic) and a pyridine nitrogen

might lead to peak broadening. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent
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alternative, as its ability to form hydrogen bonds can sharpen the N-H proton signals, making

them observable and integrable.[3] The standard for referencing is Tetramethylsilane (TMS) at

0.0 ppm.[4][5]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminopicolinaldehyde in 0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire data over a spectral width of 0-12 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire data over a spectral width of 0-200 ppm.

Use a proton-decoupled pulse sequence.

Accumulate a minimum of 1024 scans due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) signals. Calibrate the spectrum using the residual

solvent peak or TMS.

Data Interpretation and Analysis
The structure of 3-Aminopicolinaldehyde dictates a unique NMR signature.
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Proton
Assignment

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

Aldehyde (-

CHO)
9.8 - 10.0 Singlet (s) N/A 1H

The

deshielding

effect of the

carbonyl

group places

this proton

significantly

downfield.

Pyridine H-6 8.0 - 8.2
Doublet of

doublets (dd)
J ≈ 4.5, 1.5 1H

Coupled to

both H-5 and

H-4 (meta).

The nitrogen

atom's

electron-

withdrawing

nature shifts

it downfield.

Pyridine H-4 7.4 - 7.6
Doublet of

doublets (dd)
J ≈ 8.0, 1.5 1H

Coupled to H-

5 (ortho) and

H-6 (meta).

Pyridine H-5 6.8 - 7.0
Doublet of

doublets (dd)
J ≈ 8.0, 4.5 1H

Coupled to H-

4 and H-6.

The electron-

donating

amino group

at C-3 shifts

this proton

upfield

relative to

other pyridine

protons.
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Amine (-NH₂) 6.0 - 6.5
Broad Singlet

(br s)
N/A 2H

The signal is

often broad

due to

quadrupole

effects from

the nitrogen

and chemical

exchange. Its

position is

solvent and

concentration

-dependent.

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

Carbonyl (C=O) 190 - 195

The carbonyl carbon is highly

deshielded and appears

furthest downfield.[6]

Pyridine C-3 150 - 155

The carbon bearing the

electron-donating amino group

is shifted significantly

downfield.

Pyridine C-6 148 - 152
The carbon adjacent to the

ring nitrogen is deshielded.

Pyridine C-2 135 - 140
The carbon bearing the

aldehyde group.

Pyridine C-4 125 - 130 Aromatic CH carbon.

Pyridine C-5 115 - 120

The electron-donating effect of

the adjacent amino group

shields this carbon, shifting it

upfield.
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Visualization: NMR Analysis Workflow
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Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational

frequencies of chemical bonds.
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Causality in Experimental Design
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires

minimal sample preparation and provides high-quality, reproducible spectra. The diamond

crystal of an ATR accessory is robust and chemically inert, making it ideal for a wide range of

organic compounds.[7]

Experimental Protocol: ATR-FTIR Data Acquisition
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount (1-2 mg) of solid 3-Aminopicolinaldehyde onto

the ATR crystal.

Data Collection: Apply pressure using the anvil to ensure good contact between the sample

and the crystal.

Spectrum Acquisition: Co-add 32 to 64 scans over a range of 4000-400 cm⁻¹ with a spectral

resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Data Interpretation and Analysis
The IR spectrum of 3-Aminopicolinaldehyde is dominated by absorptions from its key

functional groups.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

Rationale

3450 - 3300
Medium, Sharp

(two bands)

N-H Asymmetric

& Symmetric

Stretch

Primary Amine (-

NH₂)

Primary amines

characteristically

show two distinct

bands in this

region.[8]

3100 - 3000 Medium to Weak
Aromatic C-H

Stretch
Pyridine Ring

Stretching

vibrations of sp²

C-H bonds.[9]

2850 - 2750
Medium to Weak

(two bands)

Aldehydic C-H

Stretch
Aldehyde (-CHO)

The presence of

two bands (Fermi

resonance) is a

hallmark of an

aldehyde C-H

stretch and helps

distinguish it

from other

functional

groups.[10]

1710 - 1690 Strong, Sharp C=O Stretch Aldehyde (-CHO)

This is typically

one of the most

intense peaks in

the spectrum due

to the large

change in dipole

moment of the

C=O bond during

vibration.[8]

1620 - 1580 Medium to

Strong

N-H Bend &

C=C/C=N

Stretch

Amine & Pyridine

Ring

The scissoring

vibration of the

primary amine

often overlaps

with the ring

stretching
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vibrations of the

pyridine nucleus.

[9]

1500 - 1400 Medium

Aromatic

C=C/C=N

Stretch

Pyridine Ring

Skeletal

vibrations

characteristic of

the aromatic ring

system.[9]

900 - 675
Medium to

Strong

Aromatic C-H

Out-of-Plane

Bend

Pyridine Ring

The specific

pattern of these

bands can be

diagnostic of the

substitution

pattern on the

aromatic ring.

Visualization: IR Analysis Workflow
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ATR-FTIR Acquisition

Spectral Interpretation

1. Record Background

2. Apply Sample to Crystal

3. Acquire Spectrum
(64 scans, 4000-400 cm⁻¹)

Identify Key Bands:
- N-H Stretch (Amine)

- C=O Stretch (Aldehyde)
- C-H Stretches
- Ring Vibrations

Functional Groups Confirmed

Click to download full resolution via product page

Caption: Workflow for FTIR-based functional group identification.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information

through the analysis of fragmentation patterns.

Causality in Experimental Design
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Electron Ionization (EI) is a classic, robust ionization technique that imparts significant energy

to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization

technique is ideal for creating a fragmentation fingerprint that can be used for structural

elucidation and library matching. The molecular ion (M⁺˙) is usually visible, confirming the

molecular weight.

Experimental Protocol: EI-MS Data Acquisition
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70

eV) in the ion source.

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: Detect the ions to generate the mass spectrum, which plots relative intensity

versus m/z.

Data Interpretation and Analysis
The molecular formula of 3-Aminopicolinaldehyde is C₆H₆N₂O, with a monoisotopic mass of

122.05 Da.[11]
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m/z
Proposed
Fragment

Identity Rationale

122 [M]⁺˙ Molecular Ion

Corresponds to the

exact molecular

weight of the

compound. Its

presence confirms the

elemental

composition.

121 [M-H]⁺

Loss of a hydrogen

atom, often from the

aldehyde, is a

common

fragmentation event.

94 [M-CO]⁺˙
3-Aminopyridine

radical cation

A characteristic

fragmentation of

aromatic aldehydes is

the loss of a neutral

carbon monoxide

(CO) molecule (28

Da).[12]

93 [M-CHO]⁺ 3-Aminopyridyl cation

Loss of the formyl

radical (CHO, 29 Da)

is another primary

fragmentation

pathway for

aldehydes.[13]

67 [C₄H₅N]⁺˙

Further fragmentation

of the pyridine ring

after initial losses, for

example, loss of HCN

from the m/z 94

fragment.
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Visualization: MS Fragmentation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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